2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride
Overview
Description
2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride typically involves multiple steps, including the formation of the trifluoromethylated phenoxy intermediate and its subsequent coupling with the isoquinoline derivative. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions often include the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the isoquinoline moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenoxy and isoquinoline groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated phenols, while reduction can produce dihydroisoquinoline derivatives .
Scientific Research Applications
2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Berotralstat: Contains a trifluoromethyl group and is used for treating hereditary angioedema.
Travoprost: A prostaglandin analogue with a trifluoromethyl group, used for treating glaucoma.
Ubrogepant: A calcitonin gene-related peptide receptor antagonist with a trifluoromethyl group, used for treating migraines.
Uniqueness
2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride is unique due to its specific combination of a trifluoromethylated phenoxy group and an isoquinoline moiety. This structural arrangement imparts distinct pharmacological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-3,4-dihydro-1H-isoquinoline;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO.ClH/c19-18(20,21)16-6-3-7-17(12-16)23-11-10-22-9-8-14-4-1-2-5-15(14)13-22;/h1-7,12H,8-11,13H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIWNJXMPUKHGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCOC3=CC=CC(=C3)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.